Cas no 1787915-84-7 (N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide)

N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide is a synthetic amide compound featuring a tetrahydropyran (oxane) and thiophene moiety within its structure. Its unique molecular architecture, combining aromatic phenyl and heterocyclic thiophene groups with a flexible oxan-4-yl chain, suggests potential utility in medicinal chemistry and material science applications. The compound’s structural diversity may offer advantages in modulating physicochemical properties such as solubility, stability, and binding affinity, making it a candidate for further pharmacological or agrochemical research. Its well-defined synthesis pathway allows for precise modifications, enabling tailored applications in drug discovery or specialty chemical development.
N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide structure
1787915-84-7 structure
商品名:N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide
CAS番号:1787915-84-7
MF:C21H27NO2S
メガワット:357.509584665298
CID:5367394
PubChem ID:76147270

N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide 化学的及び物理的性質

名前と識別子

    • α-Ethyl-N-(tetrahydro-2H-pyran-4-yl)-N-[2-(2-thienyl)ethyl]benzeneacetamide
    • 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)butanamide
    • AKOS024553225
    • 1787915-84-7
    • F6390-3397
    • N-(oxan-4-yl)-2-phenyl-N-(2-thiophen-2-ylethyl)butanamide
    • N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide
    • インチ: 1S/C21H27NO2S/c1-2-20(17-7-4-3-5-8-17)21(23)22(18-11-14-24-15-12-18)13-10-19-9-6-16-25-19/h3-9,16,18,20H,2,10-15H2,1H3
    • InChIKey: NSOWKMWKMVLATG-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1CCN(C(C(C1C=CC=CC=1)CC)=O)C1CCOCC1

計算された属性

  • せいみつぶんしりょう: 357.17625028g/mol
  • どういたいしつりょう: 357.17625028g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 405
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6390-3397-5mg
N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide
1787915-84-7
5mg
$69.0 2023-09-09
Life Chemicals
F6390-3397-25mg
N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide
1787915-84-7
25mg
$109.0 2023-09-09
Life Chemicals
F6390-3397-5μmol
N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide
1787915-84-7
5μmol
$63.0 2023-09-09
Life Chemicals
F6390-3397-20μmol
N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide
1787915-84-7
20μmol
$79.0 2023-09-09
Life Chemicals
F6390-3397-10mg
N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide
1787915-84-7
10mg
$79.0 2023-09-09
Life Chemicals
F6390-3397-40mg
N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide
1787915-84-7
40mg
$140.0 2023-09-09
Life Chemicals
F6390-3397-50mg
N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide
1787915-84-7 90%+
50mg
$160.0 2023-04-25
Life Chemicals
F6390-3397-2μmol
N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide
1787915-84-7
2μmol
$57.0 2023-09-09
Life Chemicals
F6390-3397-1mg
N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide
1787915-84-7
1mg
$54.0 2023-09-09
Life Chemicals
F6390-3397-2mg
N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide
1787915-84-7
2mg
$59.0 2023-09-09

N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide 関連文献

N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamideに関する追加情報

N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide: A Comprehensive Overview

The compound N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide (CAS No. 1787915-84-7) is a complex organic molecule with significant potential in various fields, including materials science and pharmaceutical research. This compound is characterized by its unique structure, which combines elements of oxane (tetrahydropyran), phenyl, and thiophene groups, making it a versatile building block for advanced chemical systems.

Recent studies have highlighted the importance of thiophene-containing compounds in the development of novel materials, particularly in the realm of organic electronics. The presence of the thiophen-2-yl group in this molecule contributes to its electronic properties, making it a candidate for applications in semiconducting materials and optoelectronic devices. Researchers have explored the synthesis of similar compounds using green chemistry approaches, emphasizing sustainability and efficiency in chemical production.

The butanamide backbone of this compound plays a crucial role in its solubility and stability. Amides are known for their ability to form hydrogen bonds, which can influence the physical properties of the molecule. In this case, the combination of the amide group with the oxan and phenyl substituents results in a balanced set of characteristics that make it suitable for various chemical reactions and applications.

One of the most promising areas of research involving this compound is its potential use in drug design. The phenyl group is a common feature in many bioactive molecules, and its presence here may contribute to interactions with biological targets. Additionally, the oxane ring introduces a degree of flexibility and hydrophobicity, which are desirable traits in drug candidates.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds with greater accuracy. Molecular modeling studies have shown that N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]butanamide exhibits favorable pharmacokinetic properties, suggesting its potential as a lead compound in drug discovery programs.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of mild reaction conditions has been emphasized to ensure high yields and minimal byproduct formation. Researchers have also explored the possibility of using catalysts to accelerate the reaction process, further enhancing its scalability.

The application of this compound extends beyond traditional chemical synthesis. Its unique structure makes it an ideal candidate for studying supramolecular chemistry. The ability to form hydrogen bonds and π–π interactions suggests that it could be used as a component in self-assembling systems or as a ligand in metalloorganic frameworks.

Moreover, the integration of thiophene into this molecule opens up possibilities for its use in energy-related applications. Thiophene derivatives are known for their role in dye-sensitized solar cells (DSSCs) due to their ability to absorb light across a broad spectrum. By incorporating this compound into such systems, researchers aim to improve efficiency and stability.

In conclusion, N-(oxan-4-yli)-2-fenil-N-[2-(tiofenilinyletil)]butiramid (CAS No. 1787915–84–7) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure, combining elements from different functional groups, positions it as a valuable tool for both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the advancement of modern chemistry.

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